2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride
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Overview
Description
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C11H13BrClNO2. It is known for its unique structure, which includes a bromophenyl group and an azetidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically involving a Grignard reagent or a similar organometallic compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring contribute to its binding affinity and selectivity. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid hydrochloride can be compared with similar compounds such as:
2-[3-(4-chlorophenyl)azetidin-3-yl]acetic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-[3-(4-fluorophenyl)azetidin-3-yl]acetic acid hydrochloride: Contains a fluorine atom instead of bromine.
2-[3-(4-methylphenyl)azetidin-3-yl]acetic acid hydrochloride: Features a methyl group instead of bromine.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1803610-52-7 |
---|---|
Molecular Formula |
C11H13BrClNO2 |
Molecular Weight |
306.6 |
Purity |
95 |
Origin of Product |
United States |
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